molecular formula C11H14BrN B13045452 (R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045452
M. Wt: 240.14 g/mol
InChI Key: ZDILFTJOXJZCEH-LLVKDONJSA-N
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Description

®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a bromine atom and a methyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The subsequent amination step can be carried out using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide, alkoxide, or thiolate ions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Dehalogenated amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can serve as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine depends on its interaction with molecular targets. It may act as an agonist or antagonist at specific receptors or enzymes, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

    6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol:

Uniqueness: The presence of both bromine and methyl groups in ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine makes it unique compared to its analogs

Biological Activity

(R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and interaction with various molecular targets.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 6-position and a methyl group at the 5-position of the tetrahydronaphthalene backbone. Its molecular formula is C11H14BrNC_{11}H_{14}BrN, and it exhibits chirality which may significantly influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₁H₁₄BrN
Molecular Weight240.14 g/mol
CAS Number1259689-36-5

Biological Activity Overview

Preliminary studies indicate that this compound interacts with specific enzymes and receptors within biological systems. Notably, it has shown potential inhibitory effects on certain neurotransmitter systems, suggesting applications in treating neurological disorders.

The compound's biological activity may be attributed to its ability to bind to various receptors and enzymes involved in neurotransmission and metabolic pathways. Initial findings suggest that it could interact with:

  • Dopamine Receptors : Potential agonistic activity at D3 dopamine receptors has been indicated, which is crucial for neuropsychiatric disorder treatments.
  • Enzymatic Inhibition : The compound may inhibit enzymes related to neurotransmitter metabolism, influencing pathways involved in mood regulation and cognitive functions.

Case Studies and Research Findings

Research has explored the interactions of this compound with various biological targets. For instance:

  • Dopaminergic Activity : Studies have indicated that this compound may exhibit selectivity towards D3 receptors over D2 receptors. This selectivity is essential for developing drugs aimed at minimizing side effects associated with broader dopamine receptor activation .
  • Neuroprotective Effects : In vitro studies suggest that this compound could protect dopaminergic neurons from degeneration . This property positions it as a candidate for further development in neurodegenerative disease therapies.

Synthesis Pathways

The synthesis of this compound can be achieved through various organic reactions. Key synthetic routes include:

  • Bromination of Tetrahydronaphthalene : This involves the selective introduction of bromine at the 6-position.
  • Amine Functionalization : The incorporation of an amine group can be achieved through reductive amination techniques.

These methods are critical for producing sufficient quantities of the compound for research purposes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-1,2,3,4-tetrahydronaphthaleneBromine at position 6 without methyl substitutionNon-chiral variant
6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amineChlorine instead of bromineDifferent halogen affects reactivity
(S)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amineS-enantiomerDifferent chirality may lead to varied activity

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1R)-6-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

ZDILFTJOXJZCEH-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC[C@H]2N)Br

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)Br

Origin of Product

United States

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